Unveiling the Biological Function of Leptin (150-167) Human Peptide: A Technical Whitepaper
Unveiling the Biological Function of Leptin (150-167) Human Peptide: A Technical Whitepaper
Executive Summary
Leptin, a 167-amino acid pleiotropic protein hormone, is fundamentally recognized for its role in regulating energy homeostasis, metabolism, and neuroendocrine functions[1]. While recombinant full-length leptin has been extensively studied, steric hindrance, aggregation tendencies, and complex pharmacokinetics often limit its utility in targeted drug development.
Recent endocrinological research has isolated the biological activity of leptin to specific peptide fragments. Leptin (150-167) , the extreme C-terminal fragment of the human leptin protein, has emerged as a highly bioactive domain. This technical guide provides an in-depth analysis of the Leptin (150-167) peptide, detailing its molecular characteristics, mechanistic pathways—specifically its role in modulating adrenal secretory activity and cellular proliferation—and the self-validating experimental protocols required to study its pharmacodynamics.
Molecular Characterization
Leptin (150-167) is a synthetic peptide corresponding to residues 150 through 167 of the native human leptin sequence[2]. By isolating this specific C-terminal region, researchers can achieve targeted receptor binding without the structural instability associated with the full 16 kDa protein.
Table 1: Physicochemical Properties of Leptin (150-167) [3][4]
| Property | Specification |
| Peptide Name | Leptin (150-167) (human) |
| CAS Registry Number | 200436-46-0 |
| Amino Acid Sequence | LQGSLQDMLWQLDLSPGC (H-Leu-Gln-Gly-Ser-Leu-Gln-Asp-Met-Leu-Trp-Gln-Leu-Asp-Leu-Ser-Pro-Gly-Cys-OH) |
| Molecular Formula | C87H138N22O28S2 |
| Molecular Weight | 2004.29 g/mol |
| Target Receptor | LEPR (Ob-R / Type I Cytokine Receptor) |
Mechanistic Pathways & Biological Functions
The biological activity of leptin is heavily concentrated in its C-terminal segment[5]. While N-terminal fragments (such as Leptin 1-147) often fail to induce significant cellular responses, C-terminal fragments like 150-167 successfully mimic the bioactivity of the full-length hormone[5].
Adrenal Cortex Modulation: Secretory Enhancement and Proliferation Inhibition
In the context of the regenerating adrenal cortex, Leptin (150-167) exhibits a dual mechanistic function:
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Enhancement of Secretory Activity: The peptide stimulates the synthesis and secretion of adrenal steroids (e.g., corticosterone).
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Inhibition of Cellular Proliferation: Leptin (150-167) actively lowers the metaphase index of adrenal cortex cells, effectively acting as an anti-proliferative agent[5].
Receptor Activation Cascades
Upon binding to the Leptin Receptor (LEPR), Leptin (150-167) triggers complex intracellular signaling. The primary cascades include the JAK2/STAT3 pathway, which drives gene transcription related to secretory enhancement, and the PI3K/AKT pathway, which modulates cellular survival and proliferation[6][7].
Fig 1: Leptin (150-167) LEPR-mediated JAK2/STAT3 and PI3K/AKT signaling pathways.
Experimental Protocols & Validation Systems
To rigorously evaluate the pharmacodynamics of Leptin (150-167), researchers must employ self-validating experimental designs. The following protocols detail how to assess both the secretory and anti-proliferative effects of the peptide while proving direct causality.
Protocol 1: In Vitro Adrenal Secretory Activity Assay
Objective: Quantify the enhancement of corticosterone secretion by Leptin (150-167) while proving LEPR dependency. Causality & Self-Validation: By utilizing a scrambled peptide (negative control) and a JAK2 inhibitor (AG490), this protocol ensures that any observed secretory spike is strictly the result of Leptin (150-167) activating the JAK2/STAT3 pathway. If AG490 nullifies the peptide's effect, causality is confirmed.
Step-by-Step Methodology:
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Cell Preparation: Isolate and culture primary rat adrenal cortex cells in DMEM/F12 medium supplemented with 10% fetal bovine serum. Starve cells in serum-free media for 12 hours prior to treatment to establish a baseline.
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Inhibitor Pre-treatment: Divide cells into primary cohorts. Treat the validation cohort with 50 µM AG490 (JAK2 inhibitor) for 45 minutes.
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Peptide Administration: Introduce Leptin (150-167) at a concentration of 10⁻⁸ M to the test groups. Simultaneously, treat control groups with a sequence-scrambled peptide (10⁻⁸ M) and full-length recombinant leptin (positive control).
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Incubation & Extraction: Incubate for 24 hours at 37°C. Extract the supernatant.
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Quantification: Measure corticosterone levels using a highly specific ELISA kit.
Protocol 2: Stathmokinetic Analysis of Cell Proliferation
Objective: Measure the inhibition of cell growth via the metaphase index. Causality & Self-Validation: The stathmokinetic method utilizes vincristine, an alkaloid that binds to tubulin and prevents microtubule formation[5]. This arrests dividing cells precisely at metaphase. By counting the accumulation of metaphase-arrested cells over a fixed period, researchers obtain a highly accurate "metaphase index." A reduction in this index specifically isolates the anti-proliferative action of the peptide.
Step-by-Step Methodology:
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Treatment: Administer Leptin (150-167) to the cultured regenerating adrenal cortex cells.
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Vincristine Addition: 4 hours prior to the end of the 24-hour peptide incubation, add vincristine sulfate (1 µg/mL) to the culture medium to arrest mitosis.
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Harvest & Fixation: Harvest the cells, treat with a hypotonic solution (0.075 M KCl) to swell the cells, and fix them in methanol:acetic acid (3:1).
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Staining & Microscopy: Stain the fixed cells with Giemsa.
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Metaphase Index Calculation: Under a light microscope, count the number of metaphase-arrested cells per 1,000 cells. Compare the index of the Leptin (150-167) group against the vehicle control and Leptin (1-147) control.
Fig 2: Self-validating experimental workflow for Leptin (150-167) bioactivity.
Quantitative Data Analysis
Comparative studies definitively isolate the biological activity of leptin to its C-terminal fragments. As demonstrated in Table 2, the N-terminal fragment (1-147) fails to alter the metaphase index or secretory activity, whereas Leptin (150-167) perfectly mirrors the biological functions of the full-length hormone[5].
Table 2: Comparative Biological Effects on Regenerating Adrenal Cortex [5]
| Treatment Group | Secretory Activity (Corticosterone) | Proliferation (Metaphase Index) | Biological Conclusion |
| Control (Vehicle) | Baseline | Baseline | N/A |
| Full-Length Leptin | Enhanced | Lowered | Active pleiotropic hormone |
| Leptin (150-167) | Enhanced | Lowered | Active C-terminal domain |
| Leptin (116-130) | Enhanced | Lowered | Active C-terminal domain |
| Leptin (1-147) | Baseline | Unaffected | Inactive N-terminal domain |
Conclusion
Leptin (150-167) is a highly potent, biologically active fragment that encapsulates the core functional capabilities of the full-length leptin protein. By localizing the active site to the extreme C-terminal domain, researchers have identified a peptide capable of enhancing adrenal secretory activity while simultaneously inhibiting cellular proliferation. For drug development professionals, Leptin (150-167) offers a stable, targeted alternative to full-length leptin, providing a precise molecular tool for studying LEPR-mediated JAK2/STAT3 and PI3K/AKT pathways without the pharmacokinetic liabilities of larger recombinant proteins.
References
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PubChem - Leptin (150-167) (human) | C87H138N22O28S2 | CID 90470904. National Institutes of Health. Available at:[Link]
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QYAOBIO - Leptin Peptides Catalog. Available at: [Link]
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ResearchGate - Effects of some endocrine disruptors on the secretory and proliferative activity of the regenerating rat adrenal cortex. Available at:[Link]
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PMC (National Institutes of Health) - A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin. Available at:[Link]
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GenScript - Leptin, Human. Available at:[Link]
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Wikipedia - Leptin. Available at:[Link]
Sources
- 1. Leptin - Wikipedia [en.wikipedia.org]
- 2. qyaobio.com [qyaobio.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Leptin (150-167) (human) | C87H138N22O28S2 | CID 90470904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
